molecular formula C13H19NO2S B5557146 1-(benzylsulfonyl)azepane

1-(benzylsulfonyl)azepane

Cat. No.: B5557146
M. Wt: 253.36 g/mol
InChI Key: CRWUIWIYBHVTQV-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)azepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzylsulfonyl group attached to the nitrogen atom of the azepane ring. Azepane derivatives have gained significant attention due to their diverse applications in synthetic chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzylsulfonyl)azepane typically involves the cyclization of linear precursors. One common method is the cyclocondensation of ortho-phenylenediamine with benzylsulfonyl chloride under basic conditions. This reaction proceeds smoothly to form the azepane ring with the benzylsulfonyl group attached to the nitrogen atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfonyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azepane ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Benzylsulfonyl)azepane has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)azepane involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. Additionally, the azepane ring can interact with various biological pathways, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzylsulfonyl)azepane is unique due to the presence of the benzylsulfonyl group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and increases its stability under various conditions.

Properties

IUPAC Name

1-benzylsulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c15-17(16,12-13-8-4-3-5-9-13)14-10-6-1-2-7-11-14/h3-5,8-9H,1-2,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWUIWIYBHVTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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